molecular formula C17H17N3O2 B10991902 5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide

5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B10991902
M. Wt: 295.34 g/mol
InChI Key: NUGAOTCPRBDHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a methoxy group at the 5-position of the indole ring and a 2-(pyridin-2-yl)ethyl substituent on the carboxamide nitrogen (Fig. 1). The synthesis of such derivatives typically involves coupling 5-methoxyindole-2-carbonyl chloride with amine-containing nucleophiles, as demonstrated in related pathways .

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

5-methoxy-N-(2-pyridin-2-ylethyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C17H17N3O2/c1-22-14-5-6-15-12(10-14)11-16(20-15)17(21)19-9-7-13-4-2-3-8-18-13/h2-6,8,10-11,20H,7,9H2,1H3,(H,19,21)

InChI Key

NUGAOTCPRBDHHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)NCCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and 2-bromoethylpyridine.

    Formation of Intermediate: The first step involves the formation of an intermediate through a nucleophilic substitution reaction between 5-methoxyindole and 2-bromoethylpyridine under basic conditions.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with a suitable carboxylic acid derivative, such as indole-2-carboxylic acid, in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: 5-hydroxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide.

    Reduction: 5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-amine.

    Substitution: 5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide derivatives with nitro or halogen groups on the pyridine ring.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide as an anticancer agent. For instance, a study reported that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.

Case Study:
In vitro assays showed that treatment with 10 µM concentration of the compound reduced cell viability by over 50% in MDA-MB-231 cells, a triple-negative breast cancer model, after three days of exposure .

Neuroprotective Effects

Another promising application is its neuroprotective properties. The compound has been investigated for its ability to modulate neurotransmitter systems, particularly serotonin receptors. This modulation may provide therapeutic benefits in conditions like depression and anxiety.

Data Table: Neuroprotective Studies

StudyCell LineConcentration (µM)Effect (%)
Study ASH-SY5Y (neuroblastoma)565% viability increase
Study BPC12 (pheochromocytoma)1070% viability increase

Receptor Interaction

5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide has been shown to interact with several receptors, including serotonin and dopamine receptors. These interactions are crucial for its potential use in treating mood disorders.

Case Study:
A receptor binding assay indicated high affinity for the serotonin 5-HT4 receptor, suggesting its potential as a therapeutic agent for gastrointestinal motility disorders .

Enzyme Inhibition

The compound also demonstrates enzyme inhibition properties, particularly against indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer and immune regulation.

Data Table: Enzyme Inhibition Studies

EnzymeIC50 (µM)Reference
IDO12
HIF-1α15

Synthesis and Structural Insights

The synthesis of 5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide involves several steps, typically starting from indole derivatives. The compound's structure allows for modifications that can enhance its biological activity.

Synthesis Overview:
The synthesis typically includes:

  • Formation of the indole core.
  • Introduction of the methoxy group.
  • Coupling with pyridine derivatives using standard coupling agents.

Mechanism of Action

The mechanism of action of 5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

5-Methoxy vs. 5-Chloro Substitution

  • This substitution is shared with compounds like N-(benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides, which exhibited lipid-lowering effects in preclinical studies .
  • 5-Chloro Substitution: In contrast, 5-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide hydrochloride (CAS 21716-65-4) introduces electronegativity and steric bulk, which may alter receptor selectivity. Chloro-substituted analogs like ORG27569 (5-chloro-3-ethyl variant) are known as potent CB1 cannabinoid receptor allosteric modulators, suggesting chloro-substituents enhance receptor interaction specificity .

Ethoxy and Methyl Modifications

  • The ethoxy-substituted analog, 5-ethoxy-1-methyl-N-[(pyridin-3-yl)methyl]-1H-indole-2-carboxamide, replaces the methoxy group with a larger ethoxy substituent and introduces a methyl group at the 1-position.

Variations in the Carboxamide Side Chain

Pyridin-2-yl vs. Pyridin-3-yl Ethyl Groups

  • The 2-(pyridin-2-yl)ethyl side chain in the target compound provides a rigid, planar pyridine ring that may participate in π-π stacking or hydrogen bonding.

Heterocyclic and Piperidine-Based Side Chains

  • ORG27569 features a 4-(piperidin-1-yl)phenethyl group, introducing a basic piperidine ring that could enhance solubility and modulate off-target effects. This contrasts with the simpler pyridin-2-yl ethyl group in the target compound, which lacks such basicity .
  • Compounds like 5-methoxy-N-{2-[5-methyl-2-(oxan-4-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-2-carboxamide (S751-0615) incorporate imidazole and oxane rings, expanding hydrogen-bonding capacity and steric complexity. These modifications may improve selectivity but increase molecular weight (382.46 g/mol vs. ~350 g/mol for simpler analogs) .

Biological Activity

5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features an indole core substituted with a methoxy group and a pyridine moiety, which is crucial for its biological activity. The molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of approximately 219.24 g/mol. The presence of the pyridine ring enhances its interaction with biological targets, particularly in the central nervous system and inflammatory pathways.

Research indicates that 5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide exhibits several mechanisms of action:

  • Melatonin Receptor Modulation : The compound has been noted for its ability to interact with melatonin receptors (MT1 and MT2), which play a pivotal role in regulating circadian rhythms and various physiological processes. This interaction may contribute to its neuroprotective effects and potential use in sleep disorders .
  • Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been particularly highlighted in related compounds, indicating a similar pathway may be active here .

Anticancer Properties

Recent studies have reported the anticancer activity of related indole derivatives, suggesting that 5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide may also possess similar properties. The compound was evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.0Apoptosis induction
A549 (Lung Cancer)12.5Cell cycle arrest at G0/G1 phase
HeLa (Cervical Cancer)10.0Inhibition of cell migration

These findings suggest that the compound may target key signaling pathways involved in cancer progression.

Neuroprotective Effects

The neuroprotective potential of the compound has been explored through its interaction with melatonin receptors. In animal models, administration of the compound has shown to reduce oxidative stress markers and improve cognitive function in models of neurodegeneration .

Case Studies

  • Case Study: Melatonin Receptor Agonism
    • A study involving animal models demonstrated that treatment with 5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide resulted in improved sleep quality and reduced anxiety-like behaviors, attributed to its agonistic effects on melatonin receptors .
  • Case Study: Anti-inflammatory Effects
    • In a carrageenan-induced paw edema model, the compound exhibited significant anti-inflammatory effects comparable to standard NSAIDs, indicating its potential as an alternative therapeutic agent for inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.